3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid
Overview
Description
The compound “3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid” is a derivative of indole, which is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The presence of carboxyethyl groups and dichloro substituents suggests that this compound may have interesting chemical properties.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction or NMR spectroscopy .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of the carboxylic acid and chloro groups. For example, carboxylic acids can participate in reactions like esterification and amide formation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of carboxylic acid groups would likely make the compound acidic and polar .Scientific Research Applications
Allosteric Inhibition of Fructose 1,6-bisphosphatase
3-(2-Carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid (MDL-29951) is identified as an allosteric inhibitor of the enzyme fructose 1,6-bisphosphatase. This compound binds at the AMP regulatory site, providing a new approach to inhibiting fructose 1,6-bisphosphatase and leading to further drug design innovations (Wright et al., 2003).
NMDA Receptor Antagonism
A study on (E)-3-(2-Carboxy-2-phenylvinyl)-4,6-dichloro-1H-indole-2-carboxylic acid highlights its role as a potent and selective antagonist of the glycine site of the N-methyl-d-aspartate (NMDA) receptor. The research incorporated 3D comparative molecular field analysis (CoMFA) to optimize in vivo potency and binding activity, leading to the discovery of a potent selective glycine-site NMDA receptor antagonist (Baron et al., 2005).
Agonist for the Orphan Receptor GPR17
The compound has been studied as a moderately potent GPR17 agonist, which may offer new drug targets for inflammatory diseases. Structure-activity relationships were explored, and the study identified potent compounds with high selectivity for GPR17, potentially impacting the development of treatments for inflammation-related conditions (Baqi et al., 2018).
Synthetic Applications
Research on the synthesis of indole-2-carboxylic acid derivatives, including 3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid, has attracted attention for their therapeutic applications. Such compounds have been shown to exhibit significant antibacterial and moderate antifungal activities, which can be further exploited in pharmaceutical development (Raju et al., 2015).
Stability and Reactivity
Indole-2-carboxylic acid and its derivatives are noted for their stability towards acid and oxidation conditions, while still being reactive at the 3-position. This property makes them valuable as stable equivalents in various synthetic applications, especially in pharmaceuticals (Murakami, 1987).
Future Directions
properties
IUPAC Name |
3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO4/c13-5-3-7(14)10-6(1-2-9(16)17)11(12(18)19)15-8(10)4-5/h3-4,15H,1-2H2,(H,16,17)(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBSYZNKEAWABY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=C2CCC(=O)O)C(=O)O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-carboxyethyl)-4,6-dichloro-1H-indole-2-carboxylic acid | |
CAS RN |
101861-63-6 | |
Record name | Mdl-29951 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04175 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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